Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 6946-83-4
VCID: VC18754348
InChI: InChI=1S/C14H27NO3/c1-6-18-14(17)8-7-13(16)15(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3
SMILES:
Molecular Formula: C14H27NO3
Molecular Weight: 257.37 g/mol

Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate

CAS No.: 6946-83-4

Cat. No.: VC18754348

Molecular Formula: C14H27NO3

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate - 6946-83-4

Specification

CAS No. 6946-83-4
Molecular Formula C14H27NO3
Molecular Weight 257.37 g/mol
IUPAC Name ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate
Standard InChI InChI=1S/C14H27NO3/c1-6-18-14(17)8-7-13(16)15(9-11(2)3)10-12(4)5/h11-12H,6-10H2,1-5H3
Standard InChI Key SKXWXVVESARSFX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC(=O)N(CC(C)C)CC(C)C

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure comprises:

  • Ethyl ester group: Linked to the 4-carboxybutanoate moiety.

  • Diisobutylamino group: Attached to the 4-position of the butanoate via an amide bond.

  • Oxobutanoate backbone: A four-carbon chain with ketone and ester functionalities .

SMILES code: CCOC(=O)CCC(=O)N(CC(C)C)CC(C)C .

Physical and Spectroscopic Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₇NO₃
Molecular Weight257.37 g/mol
Purity98% (commonly available)
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves esterification and amidation reactions:

  • Ester Formation: Ethanol reacts with 4-oxobutanoic acid to form ethyl 4-oxobutanoate.

  • Amide Coupling: The oxo group undergoes nucleophilic substitution with diisobutylamine to form the diisobutylamino derivative .

Key Reagents:

  • Oxalyl chloride or thionyl chloride for activating carboxylic acids.

  • Diisobutylamine for amide bond formation .

Industrial Production

Commercial suppliers like AppChem and RR Scientific offer this compound with 98% purity in quantities ranging from 1 g to 100 g .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate is used as a precursor in synthesizing kinase inhibitors. For example, patents (e.g., WO2018081251A1) describe similar ester-amide structures for targeting kinases in cancer and degenerative diseases .

Peptide Synthesis

The compound’s ester and amide groups make it suitable for modifying peptides. For instance, ethyl 4-amino-4-oxobutanoate (a structural analog) is employed in solid-phase peptide synthesis to introduce succinamic acid derivatives .

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use fume hood
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse respiratory protection

Storage: Stable at room temperature in sealed containers. Incompatible with strong oxidizers .

Comparative Analysis with Analogues

Ethyl 4-Amino-4-Oxobutanoate

PropertyEthyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoateEthyl 4-amino-4-oxobutanoate
Molecular Weight257.37 g/mol145.16 g/mol
Primary FunctionBulky amide for steric protectionLinear amide for peptide bonds
ApplicationsKinase inhibitionPeptide synthesis intermediates

Future Directions

Drug Development

The diisobutylamino group’s steric bulk may enhance selectivity in kinase binding. Further studies are needed to evaluate its bioavailability and toxicity.

Catalytic Applications

The compound’s ester and amide groups could serve as ligands in asymmetric catalysis, though experimental validation is required.

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